REACTION_CXSMILES
|
CC([O-])(C)C.[K+].[C:7]([CH2:9][C:10]([NH2:12])=[O:11])#[N:8].[CH3:13][CH:14]([CH2:20][CH3:21])/[CH:15]=[CH:16]/[C:17](=O)[CH3:18].O=O.Cl>CS(C)=O.O>[CH:14]([C:15]1[CH:16]=[C:17]([CH3:18])[NH:12][C:10](=[O:11])[C:9]=1[C:7]#[N:8])([CH2:20][CH3:21])[CH3:13] |f:0.1|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(/C=C/C(C)=O)CC
|
Name
|
2
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
stirred at RT for 48 h
|
Duration
|
48 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The separated solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (10 mL), pet ether (100 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(CC)C1=C(C(NC(=C1)C)=O)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |